molecular formula C15H17N3OS B14687417 Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl- CAS No. 31979-39-2

Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl-

Cat. No.: B14687417
CAS No.: 31979-39-2
M. Wt: 287.4 g/mol
InChI Key: OWAIZYBJTMTXLE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, N-(4-methoxyphenyl)-2-phenyl-
  • Hydrazinecarbothioamide, N-(4-chlorophenyl)-2-phenyl-
  • Hydrazinecarbothioamide, N-(4-bromophenyl)-2-phenyl-

Uniqueness

Hydrazinecarbothioamide, N-(4-ethoxyphenyl)-2-phenyl- is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

CAS No.

31979-39-2

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

1-anilino-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C15H17N3OS/c1-2-19-14-10-8-12(9-11-14)16-15(20)18-17-13-6-4-3-5-7-13/h3-11,17H,2H2,1H3,(H2,16,18,20)

InChI Key

OWAIZYBJTMTXLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC2=CC=CC=C2

Origin of Product

United States

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